![molecular formula C19H16N2O3S B278501 N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN8054, is a small-molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its overexpression has been linked to the development of various types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer drug.
Mechanism of Action
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide targets the Aurora A kinase, which is a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in various types of cancer, and its overexpression has been linked to the development of cancer. N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to decrease the levels of phosphorylated histone H3, which is a marker of cell division.
Advantages and Limitations for Lab Experiments
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has some limitations for lab experiments. It is not selective for Aurora A kinase and can also inhibit the activity of other kinases. In addition, N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential direction is to develop more selective inhibitors of Aurora A kinase that do not inhibit the activity of other kinases. Another potential direction is to investigate the use of N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other anticancer drugs to enhance its efficacy. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, making it a more effective anticancer drug.
Synthesis Methods
The synthesis of N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the corresponding amide. Finally, the amide is reacted with 2-thiophenecarboxylic acid to form N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Scientific Research Applications
N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and its potential as an anticancer drug has been demonstrated in various types of cancer, including breast cancer, colon cancer, and leukemia. N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-8-2-5-13(11-16)18(22)20-14-6-3-7-15(12-14)21-19(23)17-9-4-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
JENOSXIALYWHGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
solubility |
13.5 [ug/mL] |
Origin of Product |
United States |
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